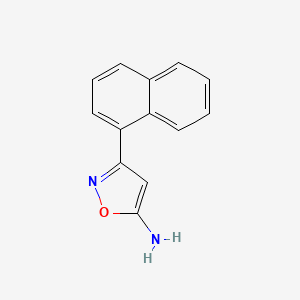

3-Naphthalen-1-YL-isoxazol-5-ylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-naphthalen-1-yl-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c14-13-8-12(15-16-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGUWFSCIVLXIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NOC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397260 | |

| Record name | 3-NAPHTHALEN-1-YL-ISOXAZOL-5-YLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501117-00-6 | |

| Record name | 3-NAPHTHALEN-1-YL-ISOXAZOL-5-YLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular weight and formula of 3-Naphthalen-1-YL-isoxazol-5-ylamine

The following technical guide provides an in-depth analysis of 3-(Naphthalen-1-yl)isoxazol-5-amine , a specific heterocyclic scaffold used in medicinal chemistry.

Physicochemical Profiling, Synthetic Pathways, and Structural Validation[1][2]

Executive Summary

3-Naphthalen-1-yl-isoxazol-5-ylamine (also known as 5-amino-3-(1-naphthyl)isoxazole) is a fused aromatic-heterocyclic compound belonging to the class of 3,5-disubstituted isoxazoles.[1] This molecule integrates a lipophilic naphthalene moiety with a polar, hydrogen-bond-donating isoxazole-amine core.[1] It serves as a critical "privileged structure" in drug discovery, particularly for designing kinase inhibitors, GPCR ligands, and anti-inflammatory agents where the naphthalene group occupies hydrophobic pockets and the amino-isoxazole headgroup engages in key electrostatic interactions.

This guide details the molecular specifications, validated synthetic routes, and characterization protocols required for the research and development of this compound.

Physicochemical Specifications

The following data represents the calculated and theoretical profile of the compound based on its stoichiometry and structural connectivity.

Molecular Identity

| Parameter | Specification |

| IUPAC Name | 3-(Naphthalen-1-yl)isoxazol-5-amine |

| Common Name | 3-(1-Naphthyl)-5-aminoisoxazole |

| Molecular Formula | C₁₃H₁₀N₂O |

| Molecular Weight | 210.23 g/mol |

| Exact Mass | 210.0793 g/mol |

| Element Count | 13 Carbon, 10 Hydrogen, 2 Nitrogen, 1 Oxygen |

Predicted Properties (In Silico)

| Property | Value | Significance |

| LogP (Octanol/Water) | ~2.8 – 3.2 | Indicates moderate lipophilicity; suitable for oral bioavailability (Rule of 5 compliant).[1][2] |

| Topological Polar Surface Area (TPSA) | ~52 Ų | Suggests good membrane permeability (typically <140 Ų).[1][2] |

| H-Bond Donors | 1 (Primary Amine) | Key for active site binding (e.g., hinge region of kinases).[2] |

| H-Bond Acceptors | 3 (N, O, N) | Facilitates receptor interaction.[2] |

Synthetic Methodology

The most robust route for synthesizing 3-aryl-5-aminoisoxazoles is the cyclocondensation of

Reaction Scheme

The synthesis proceeds via the reaction of 3-(naphthalen-1-yl)-3-oxopropanenitrile with hydroxylamine hydrochloride in a basic medium.[1][2]

Figure 1: Retrosynthetic workflow for the production of the target isoxazole.

Step-by-Step Protocol

Phase 1: Precursor Synthesis (β-Ketonitrile Formation)

-

Activation: Dissolve 1-naphthoic acid (1.0 eq) in anhydrous THF. Add Carbonyl Diimidazole (CDI, 1.1 eq) and stir at RT for 1 hour to form the acyl imidazole.

-

Condensation: In a separate vessel, generate the lithio-anion of acetonitrile (using n-BuLi and CH₃CN in THF at -78°C). Transfer the acyl imidazole solution to this anion.

-

Workup: Quench with dilute HCl. Extract with ethyl acetate.[1] The product, 3-(naphthalen-1-yl)-3-oxopropanenitrile , is often used without extensive purification.[1]

Phase 2: Cyclization to Isoxazole

-

Reagents: Dissolve the β-ketonitrile (1.0 eq) in Ethanol (0.5 M concentration).

-

Addition: Add Hydroxylamine hydrochloride (NH₂OH·HCl, 2.0 eq) followed by Sodium Hydroxide (NaOH, 2.0 eq) or Sodium Ethoxide.[2]

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1).

-

Isolation: Cool to room temperature. Pour the mixture into ice-cold water. The product often precipitates as a solid.[1]

-

Purification: Filter the solid. Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).

Structural Validation (Characterization)

To ensure scientific integrity, the synthesized compound must be validated using NMR and Mass Spectrometry.[2]

Expected ¹H NMR Signals (DMSO-d₆, 400 MHz)

| Proton Group | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| Isoxazole Ring | 5.30 – 5.60 | Singlet (s) | 1H | C4-H (Characteristic isoxazole proton) |

| Amine | 6.60 – 6.90 | Broad Singlet (br s) | 2H | -NH₂ (Exchangeable with D₂O) |

| Naphthalene | 7.50 – 8.20 | Multiplet (m) | 7H | Aromatic protons (C2-C8 of naphthalene) |

Diagnostic Check: The presence of a sharp singlet around 5.4 ppm is the definitive marker for the 5-aminoisoxazole core.[1][2] If this peak is missing or shifted significantly (>6.5 ppm), the regioisomer (3-amino-5-naphthyl) or uncyclized oxime may have formed.[1]

Mass Spectrometry (ESI-MS)

-

Fragmentation: Expect loss of the amino group or fragmentation of the N-O bond under high collision energy.[1][2]

Biological & Medicinal Context

The 3-aryl-5-aminoisoxazole scaffold is a bioisostere of the pyrazole and pyridine rings found in numerous FDA-approved drugs (e.g., Valdecoxib).[1]

Mechanism of Action Potential

-

Kinase Inhibition: The 5-amino group acts as a hydrogen bond donor to the "hinge region" of kinase enzymes (e.g., VEGFR, EGFR), while the naphthalene group occupies the hydrophobic "back pocket" (Gatekeeper region).[2]

-

GPCR Ligands: Naphthyl-isoxazoles have shown affinity for serotonin (5-HT) and dopamine receptors due to their ability to mimic the indole core of neurotransmitters.[1][2]

Figure 2: Pharmacophore mapping of the molecule's functional groups to biological targets.[1][2]

References

-

PubChem Compound Summary. 5-Aminoisoxazole Derivatives. National Center for Biotechnology Information.[1][2] Available at: [Link][2]

-

El-Sawy, E. R., et al. (2013). Synthesis and anti-viral activities of some 3-(naphthalen-1-ylmethylene)-5-phenylfuran-2(3H)-one candidates.[1] ResearchGate.[1][2][4] Available at: [Link]

-

Rios, M. C., et al. (2026).[2][3] Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles.[1][3] Royal Society of Chemistry.[1][2] Available at: [Link][2]

-

Chavan, U., et al. (2022).[2][5] To Synthesize Naphthalene Derivatives Having Isoxazole Central Core as Anti-Microbial Agents.[1][2][5] International Journal of Medical Sciences.[1][2] Available at: [Link][2]

Sources

- 1. 5-Aminoisoxazole | C3H4N2O | CID 84591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isoxazoles | Fisher Scientific [fishersci.com]

- 3. Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA09395C [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. ijmspr.in [ijmspr.in]

Literature review of naphthalene-based isoxazole amines

An In-Depth Technical Guide to Naphthalene-Based Isoxazole Amines: Synthesis, Pharmacological Activity, and Future Directions

Authored by a Senior Application Scientist

Introduction: The Strategic Fusion of Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged scaffolds." The naphthalene ring system, a simple bicyclic aromatic hydrocarbon, is one such scaffold. Its rigid, lipophilic nature provides a versatile platform for designing molecules that can effectively interact with biological targets.[1][2] Naphthalene derivatives are integral to a wide array of pharmaceuticals, demonstrating activities that span anticancer, antimicrobial, anti-inflammatory, and anti-neurodegenerative applications.[3][4][5] The ability to functionalize the naphthalene core allows for the fine-tuning of a molecule's therapeutic properties, making it a cornerstone in the development of novel treatments.[4]

Concurrently, the isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has garnered significant attention for its diverse biological activities and therapeutic potential.[6][7] This electron-rich aromatic structure is a key component in numerous FDA-approved drugs and clinical candidates, valued for its ability to act as a bioisostere for other functional groups and to participate in crucial hydrogen bonding interactions.[8][9] The pharmacological profile of isoxazole derivatives is remarkably broad, encompassing antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[7][10]

The principle of molecular hybridization—strategically combining two or more pharmacophoric fragments into a single molecule—has emerged as a powerful strategy in drug design.[11] This approach aims to create novel chemical entities with enhanced affinity, improved efficacy, or a multi-target mechanism of action. The fusion of the naphthalene and isoxazole scaffolds into naphthalene-based isoxazole amines represents a compelling application of this principle. The goal is to synthesize hybrid molecules that leverage the structural and electronic properties of both moieties to unlock new therapeutic potential, particularly in oncology and infectious diseases.[12][13] This guide provides a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships of this promising class of compounds.

Synthetic Strategies: Constructing the Naphthalene-Isoxazole Core

The construction of naphthalene-based isoxazole amines is primarily achieved through multi-step synthetic sequences that culminate in the formation of the isoxazole heterocycle. A prevalent and effective methodology involves the Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with hydroxylamine hydrochloride.[12][14]

The general synthetic pathway can be conceptualized as follows:

-

Functionalization of the Naphthalene Ring: The synthesis typically begins with a functionalized naphthalene precursor, such as a hydroxy-naphthalene (naphthol), which is first acylated to introduce a ketone group (e.g., via Fries rearrangement or Friedel-Crafts acylation).

-

Chalcone Formation: The resulting naphthalenyl ketone is then reacted with a substituted aromatic aldehyde in the presence of a base (e.g., NaOH or KOH). This aldol condensation followed by dehydration yields a naphthalene-bearing chalcone (an α,β-unsaturated ketone).

-

Isoxazole Ring Formation: The pivotal step is the reaction of the chalcone intermediate with hydroxylamine (NH₂OH·HCl). This reaction proceeds via nucleophilic addition of the hydroxylamine to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration to form the stable five-membered isoxazole ring.[14]

Caption: General synthetic workflow for naphthalene-based isoxazole amines.

Pharmacological Applications and Biological Activity

Naphthalene-isoxazole amine derivatives have demonstrated significant potential across several therapeutic areas, most notably as anticancer and antimicrobial agents. The combination of the bulky, planar naphthalene group and the versatile isoxazole ring allows for potent and specific interactions with various biological targets.

Anticancer Activity: Targeting Tubulin Polymerization

A significant body of research has focused on the development of naphthalene-isoxazole derivatives as inhibitors of tubulin polymerization, a clinically validated strategy for cancer chemotherapy.[11][13] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis.[11]

Researchers have synthesized series of these compounds and evaluated their antiproliferative activity against human cancer cell lines, such as the MCF-7 breast cancer line.[11][13] Many of these derivatives exhibit potent activity, with IC₅₀ values in the low micromolar range, often surpassing the efficacy of standard chemotherapeutic drugs like cisplatin in the same assays.[13] Mechanistic studies have confirmed that the most active compounds inhibit tubulin polymerization, cause cell cycle arrest at the G2/M phase, and induce apoptosis.[11][13]

Antimicrobial Properties

The structural features of naphthalene-isoxazole amines also make them promising candidates for the development of new antimicrobial agents.[12] The naphthalene moiety is present in several marketed antimicrobial drugs, including nafcillin and terbinafine.[5][15] By incorporating the isoxazole nucleus, a common feature in many antimicrobial agents, researchers aim to develop safer and more potent drugs.[12]

Studies have evaluated these hybrid molecules against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The results indicate that certain derivatives possess moderate to good antibacterial activity, with the specific substitutions on the molecule playing a crucial role in determining the spectrum and potency of the antimicrobial effect.[12]

Summary of Biological Activity

| Compound Series/Structure | Biological Activity | Key Findings | Reference(s) |

| Isoxazole-naphthalene derivatives with substituted phenyl rings | Anticancer (Anti-tubulin) | Compound 5j (4-ethoxy substitution) was the most potent against MCF-7 cells (IC₅₀ = 1.23 µM). Inhibited tubulin polymerization and induced G2/M arrest. | [11],[13] |

| 2-(5-substituted Phenylisoxazole-3-yl) Naphthalene-1-ol derivatives | Antimicrobial | Compounds showed moderate to good activity against S. aureus and E. coli. The presence of electron-withdrawing groups was noted as important. | [12] |

| General Isoxazole Derivatives | Anti-inflammatory | Isoxazole derivatives have shown potent in vivo anti-inflammatory activity, comparable to diclofenac, likely through COX-2 enzyme inhibition. | [14] |

Structure-Activity Relationship (SAR) Analysis

Preliminary structure-activity relationship (SAR) studies have provided valuable insights into the design of more potent naphthalene-based isoxazole amines. For anticancer activity, the substitution pattern on the peripheral phenyl ring attached to the isoxazole core is critical.

-

Influence of Substituents: Studies on anti-tubulin agents revealed that the presence of an electron-donating group (such as methoxy, -OCH₃, or ethoxy, -OC₂H₅) at the 4-position of the phenyl ring resulted in the highest antiproliferative activity.[11]

-

Positional Isomerism: The position of the substituent is also key. For instance, moving a methoxy group from the 4-position to the 2- or 3-position generally leads to a decrease in activity.

-

Steric and Electronic Effects: The SAR suggests a specific binding pocket for the phenyl ring where electron-donating groups in the para position can form favorable interactions, enhancing the compound's ability to inhibit tubulin polymerization. Conversely, bulky groups or electron-withdrawing groups at other positions may introduce steric hindrance or unfavorable electronic interactions, reducing potency.

Caption: SAR summary for anticancer activity of naphthalene-isoxazole derivatives.

Experimental Protocols

The following is a representative, multi-step protocol for the synthesis of 2-(5-phenylisoxazol-3-yl)naphthalen-1-ol, adapted from established methodologies.[12]

Protocol: Synthesis of a Naphthalene-Isoxazole Derivative

Step 1: Synthesis of 1-(1-hydroxynaphthalen-2-yl)ethan-1-one

-

To 80 mL of hot glacial acetic acid, add 50 g of zinc chloride and reflux the mixture until the solid is fully dissolved.

-

Add 30 g of 1-naphthol to the reaction mixture and continue to reflux for 8 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into acidified ice-cold water.

-

A solid precipitate will form. Filter the crude product, wash thoroughly with water, and dry.

-

Recrystallize the solid from ethanol to yield the pure naphthalenyl ketone.

Step 2: Synthesis of (E)-1-(1-hydroxynaphthalen-2-yl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

-

Dissolve 0.01 mol of 1-(1-hydroxynaphthalen-2-yl)ethan-1-one and 0.01 mol of benzaldehyde in 30 mL of ethanol in a round-bottom flask.

-

Cool the flask in an ice bath and slowly add 10 mL of a 40% aqueous KOH solution with constant stirring.

-

Allow the mixture to stir at room temperature for 24 hours.

-

Pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

The chalcone will precipitate as a solid. Filter the product, wash with water until neutral, and dry.

-

Recrystallize from ethanol to obtain the pure chalcone.

Step 3: Synthesis of 2-(5-phenylisoxazol-3-yl)naphthalen-1-ol

-

In a round-bottom flask, combine 0.02 mol of the chalcone from Step 2 and 0.02 mol of hydroxylamine hydrochloride (NH₂OH·HCl).

-

Add 25 mL of absolute ethanol, followed by a catalytic amount of KOH.

-

Reflux the reaction mixture on an oil bath for approximately 12 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and neutralize it with glacial acetic acid.

-

Pour the entire contents into ice-cold water. A creamish to light brown precipitate will form.

-

Filter the solid product, wash with water, and dry.

-

Recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the final pure naphthalene-isoxazole product.

Conclusion and Future Outlook

Naphthalene-based isoxazole amines represent a highly promising class of hybrid molecules with significant therapeutic potential. The synthetic routes to these compounds are well-established and versatile, allowing for the creation of diverse chemical libraries for biological screening. Research to date has highlighted their particular efficacy as anticancer agents that function by disrupting microtubule dynamics, as well as their potential as novel antimicrobial agents.

The preliminary SAR studies provide a clear rationale for future drug design efforts. The next phase of research should focus on:

-

Expanding Chemical Diversity: Synthesizing new analogues with varied substitution patterns on both the naphthalene and phenyl rings to further refine SAR and improve potency and selectivity.

-

Broader Biological Screening: Evaluating these compounds against a wider range of cancer cell lines, pathogenic bacteria, and fungi to uncover new therapeutic applications.

-

In-depth Mechanistic Studies: Elucidating the precise molecular interactions with their biological targets (e.g., through co-crystallography with tubulin) to guide rational drug design.

-

In Vivo Evaluation: Advancing the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

The strategic fusion of the naphthalene and isoxazole scaffolds has yielded compounds with compelling biological activity. Continued exploration in this area holds significant promise for the development of next-generation therapeutic agents.

References

- Advances in isoxazole chemistry and their role in drug discovery - PMC. (2025, March 17).

- Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (2025). Royal Society of Chemistry.

- Synthesis of Naphthalene Derivatives for Drug Discovery: Application Notes and Protocols - Benchchem. (2025). BenchChem.

- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025, July 23). MDPI.

- The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. (2025, January 23).

- Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor - PMC.

- NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. World Journal of Pharmaceutical Research.

- Naphthalene in Pharmaceuticals: A Crucial Intermediate for Drug Development. (2026, January 24). NINGBO INNO PHARMCHEM CO.,LTD.

- Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential. (2022, February 19). MDPI.

- A review of isoxazole biological activity and present synthetic techniques. (2024, December 30).

- Isoxazole – Knowledge and References - Taylor & Francis. Taylor & Francis Online.

- Design, synthesis and biological evaluation of isoxazole-naphthalene derivatives as anti-tubulin agents. (2020, June 1). Arabian Journal of Chemistry.

- To Synthesize Naphthalene Derivatives Having Isoxazole Central Core as Anti- Microbial Agents. (2022, June 15). International Journal of Medical Sciences and Pharma Research.

- General and practical synthesis of naphtho[2,1-d]oxazoles from naphthols and amines. Organic Chemistry Frontiers (RSC Publishing).

- Design, synthesis and biological evaluation of isoxazole -naphthalene derivatives as anti-tubulin agents. (2020, April 11).

- Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC.

- Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. (2024, November 22). MDPI.

- Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC. (2024, November 15).

- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024, October 12). MDPI.

- Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. (2024, December 28). International Journal of Pharmaceutical Sciences and Research.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. nbinno.com [nbinno.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. ijpca.org [ijpca.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis and biological evaluation of isoxazole-naphthalene derivatives as anti-tubulin agents - Arabian Journal of Chemistry [arabjchem.org]

- 12. ijmspr.in [ijmspr.in]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bot Verification [rasayanjournal.co.in]

The Naphthalene-Isoxazole Scaffold: A Technical Guide to 3-Naphthalen-1-yl-isoxazol-5-ylamine

This in-depth technical guide details the medicinal chemistry, synthesis, and pharmacological utility of 3-Naphthalen-1-yl-isoxazol-5-ylamine (also known as 5-amino-3-(1-naphthyl)isoxazole).

Executive Summary

3-Naphthalen-1-yl-isoxazol-5-ylamine represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of serving as a ligand for diverse biological targets. Historically utilized as a precursor for HSP90 inhibitors , Tubulin polymerization inhibitors , and P2X receptor antagonists , this compound combines a lipophilic naphthalene moiety (for hydrophobic pocket occupancy) with a polar 5-aminoisoxazole headgroup (functioning as a hydrogen bond donor/acceptor and a chemical handle for derivatization).

This guide provides a rigorous analysis of its synthetic pathways, structure-activity relationships (SAR), and experimental protocols for researchers in drug discovery.[1]

Part 1: Chemical Identity & Structural Logic

Core Pharmacophore Analysis

The molecule is composed of three distinct pharmacophoric elements that drive its biological activity:

| Domain | Chemical Feature | Medicinal Chemistry Function |

| Domain A | 1-Naphthyl Group | Hydrophobic Anchor: Occupies deep lipophilic pockets (e.g., the ATP-binding site back-pocket in kinases or the allosteric site in P2X3 receptors). Provides |

| Domain B | Isoxazole Ring | Scaffold & Linker: A rigid 5-membered heteroaromatic ring that orients Domains A and C. The ring nitrogen (N2) acts as a weak H-bond acceptor. |

| Domain C | 5-Amino Group | Polar Head / Handle: Acts as a critical H-bond donor (e.g., to the hinge region of kinases). Crucially, it serves as the nucleophile for library generation (urea/amide formation). |

Physicochemical Properties

-

CAS Number: 501117-00-6

-

Molecular Formula:

-

Molecular Weight: 210.23 g/mol

-

LogP (Predicted): ~3.2 (Lipophilic, good membrane permeability)

-

PSA (Polar Surface Area): ~52 Ų (Favorable for CNS penetration)

Part 2: Synthetic Pathway & Mechanism[1]

The synthesis of 3-aryl-5-aminoisoxazoles is classically achieved through the condensation of

Reaction Mechanism (The "Self-Validating" Protocol)

The reaction proceeds via a nucleophilic attack of hydroxylamine on the nitrile carbon, followed by cyclization onto the ketone.

Critical Control Point: The pH must be carefully controlled. Basic conditions favor the formation of the 5-amino isomer (the target), whereas strongly acidic conditions can lead to hydrolysis or alternative cyclizations.

Visualization of Synthesis (Graphviz)

Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6][7][8]

Kinase Inhibition (The Hinge Binder)

In the context of kinase inhibitors (e.g., targeting BRAF or VEGFR ), the 5-aminoisoxazole motif often mimics the adenine ring of ATP.

-

Mechanism: The exocyclic amino group forms a hydrogen bond with the backbone carbonyl of the kinase hinge region, while the isoxazole nitrogen accepts a hydrogen bond from the backbone amide.

-

Naphthalene Role: The bulky naphthyl group occupies the "gatekeeper" region or the hydrophobic back-pocket, conferring selectivity against kinases with smaller gatekeeper residues.

Tubulin Polymerization Inhibition

Research by Zhou et al. (2005) highlighted the utility of isoxazole-naphthalene derivatives as tubulin inhibitors.

-

Activity: Derivatives of this scaffold bind to the Colchicine binding site on tubulin.

-

Impact: Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells (e.g., MCF-7, HepG2).

P2X3 Receptor Antagonism

The 3-aryl-5-aminoisoxazole core is a bioisostere for the diaminopyrimidine core found in P2X3 antagonists (used for chronic cough and pain).

-

SAR Insight: The naphthalene ring provides the necessary steric bulk to block the channel's allosteric site, preventing ATP-gated cation influx.

Part 4: Experimental Protocols

Protocol A: Synthesis of 3-Naphthalen-1-yl-isoxazol-5-ylamine

This protocol is adapted from standard methodologies for 5-aminoisoxazole synthesis.

Reagents:

-

3-(1-Naphthyl)-3-oxopropanenitrile (10 mmol)

-

Hydroxylamine hydrochloride (

) (12 mmol) -

Sodium Hydroxide (NaOH) (12 mmol)

-

Ethanol (EtOH) (absolute, 50 mL)

-

Water (

) (5 mL)

Step-by-Step Methodology:

-

Preparation of Free Base: Dissolve

in minimal water (5 mL). Add an equimolar amount of NaOH (dissolved in minimal water) to liberate free hydroxylamine. Note: Keep cool (0°C) to prevent decomposition. -

Addition: Dissolve the

-ketonitrile in Ethanol (50 mL). Add the hydroxylamine solution dropwise to the nitrile solution at room temperature. -

Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1). The starting nitrile (

) should disappear, and a lower -

Work-up: Evaporate the ethanol under reduced pressure. Resuspend the residue in water (50 mL).

-

Isolation: The product often precipitates as a solid. Filter and wash with cold water. If oil forms, extract with Ethyl Acetate (

mL), dry over -

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Yield Expectation: 60–80%. Characterization:

-

1H NMR (DMSO-d6):

6.1 (s, 1H, isoxazole-H4), 6.8 (br s, 2H,

Protocol B: Derivatization to Urea (Kinase Inhibitor Library)

To convert the scaffold into a high-affinity inhibitor.

-

Dissolve 3-Naphthalen-1-yl-isoxazol-5-ylamine (1.0 eq) in anhydrous THF.

-

Add Phenyl Isocyanate (1.1 eq) (or substituted isocyanate).

-

Add Triethylamine (1.5 eq) as a catalyst.

-

Stir at 60°C for 4 hours.

-

Concentrate and purify via HPLC.

-

Result: 1-(3-(naphthalen-1-yl)isoxazol-5-yl)-3-phenylurea.

Part 5: Biological Signaling & Interaction Map

The following diagram illustrates how this scaffold integrates into the MAPK/ERK pathway (via BRAF inhibition) and Microtubule Dynamics .

References

-

Zhou, Z., et al. (2005). Design, synthesis and biological evaluation of isoxazole-naphthalene derivatives as anti-tubulin agents. Current Medicinal Chemistry - Anti-Cancer Agents.

-

Pattanayak, P., & Chatterjee, T. (2023).[2] Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction. Journal of Organic Chemistry.

-

Rowbottom, M. W., et al. (2012). Identification of 1-(3-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea hydrochloride (CEP-32496), a highly potent and orally efficacious inhibitor of BRAF V600E. Journal of Medicinal Chemistry.

-

Hamad, N. S., et al. (2022). To Synthesize Naphthalene Derivatives Having Isoxazole Central Core as Anti-Microbial Agents. International Journal of Medical Sciences and Pharma Research.

Sources

Methodological & Application

Application Note: Scalable Production of 3-(Naphthalen-1-yl)isoxazol-5-amine

Executive Summary

This application note details a robust, scalable synthetic route for 3-(Naphthalen-1-yl)isoxazol-5-amine (CAS: 1159609-02-5 analog). This scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of P2X3 antagonists and kinase inhibitors.

While laboratory-scale synthesis often utilizes chromatography, this protocol focuses on process chemistry principles suitable for multi-kilogram production. The method relies on the regioselective condensation of 3-(naphthalen-1-yl)-3-oxopropanenitrile with hydroxylamine under controlled basic conditions, ensuring the exclusive formation of the 5-amino-3-aryl isomer via thermodynamic control.

Key Process Advantages

-

Chromatography-Free: Purification via pH-swing precipitation and recrystallization.

-

Regiocontrol: >98:2 selectivity for the 5-amine isomer over the 3-amine.

-

Safety: Thermal runaway mitigation strategies for hydroxylamine handling.

Retrosynthetic Analysis & Mechanism

The most scalable route to 5-amino-3-arylisoxazoles is the reaction of

Mechanistic Logic[2]

-

Basic Conditions (pH > 10): Hydroxylamine acts as a hard nucleophile and attacks the harder electrophile (the ketone carbonyl) preferentially over the nitrile.

-

Intermediate Formation: This forms a ketoxime intermediate.

-

Cyclization: The oxime oxygen attacks the nitrile carbon (5-endo-dig cyclization), followed by tautomerization to form the stable aromatic isoxazole amine.

Contrast: Under acidic conditions, attack often occurs at the nitrile first, leading to the unwanted 3-amino-5-aryl isomer. Therefore, maintaining high pH is a Critical Process Parameter (CPP).

Figure 1: Mechanistic pathway highlighting the regioselective control point.

Safety & Hazard Analysis (Pre-Operational)

Warning: Hydroxylamine and its salts are thermally unstable.

-

Explosion Hazard: Do not concentrate hydroxylamine solutions to dryness. Ensure all hydroxylamine is quenched before waste disposal.

-

DSC Requirement: Before scaling >100g, perform Differential Scanning Calorimetry (DSC) on the reaction mixture to determine the onset of decomposition (

). -

Ventilation: Naphthalene derivatives can be potent sensitizers; use full PPE and a fume hood.

Experimental Protocol

Stage 1: Synthesis of Precursor (Optional)

If 3-(naphthalen-1-yl)-3-oxopropanenitrile is not purchased commercially.

Reaction: Methyl 1-naphthoate + Acetonitrile + Base

| Reagent | Equiv.[2][3] | Role |

| Methyl 1-naphthoate | 1.0 | Starting Material |

| Acetonitrile | 10.0 | Solvent/Reagent |

| Sodium Methoxide (NaOMe) | 1.5 | Base |

| Toluene | 5 Vol | Co-solvent |

Protocol:

-

Suspend NaOMe in anhydrous Toluene/Acetonitrile at 0°C.

-

Add Methyl 1-naphthoate dropwise (exothermic).

-

Heat to 80°C for 4-6 hours.

-

Quench with dilute HCl (keep T < 20°C).

-

Extract into Ethyl Acetate, wash, and concentrate. Recrystallize from EtOH.

Stage 2: Cyclization to 3-(Naphthalen-1-yl)isoxazol-5-amine

Target Scale: 100 g Input

Materials Bill

| Reagent | MW | Amount | Molar Equiv. |

| 3-(Naphthalen-1-yl)-3-oxopropanenitrile | 195.22 | 100.0 g | 1.0 |

| Hydroxylamine HCl | 69.49 | 42.7 g | 1.2 |

| Sodium Hydroxide (50% aq) | 40.00 | 49.2 g | 1.2 |

| Ethanol (200 proof) | - | 500 mL | 5.0 Vol |

| Water (DI) | - | 100 mL | 1.0 Vol |

Step-by-Step Procedure

1. Reactor Setup & Charging

-

Equip a 2L jacketed reactor with an overhead stirrer, reflux condenser, internal temperature probe, and pH probe.

-

Charge Ethanol (400 mL) and 3-(Naphthalen-1-yl)-3-oxopropanenitrile (100 g) . Stir until dissolved.

-

Note: The naphthalene ring increases lipophilicity; if dissolution is incomplete, increase Ethanol to 7 Vol.

2. Reagent Preparation (The "Free-Basing" Step)

-

In a separate vessel, dissolve Hydroxylamine HCl (42.7 g) in Water (100 mL) .

-

Cool to 0-5°C.[4]

-

Slowly add NaOH (50% aq) to the hydroxylamine solution, keeping T < 15°C. Adjust pH to 10-11.

-

Critical Control Point: The solution must be basic before addition to the main reactor to favor the kinetic attack on the ketone.

3. Reaction

-

Add the buffered Hydroxylamine solution to the main reactor over 30 minutes.

-

Heat the mixture to Reflux (78-80°C) .

-

Maintain reflux for 6–8 hours.

-

IPC (In-Process Control): Monitor by HPLC (C18 column, MeCN/H2O). Target: <1% Starting Material.

4. Workup (pH Swing & Precipitation)

-

Cool reactor to 20°C.

-

Distill off ~60% of the Ethanol under reduced pressure (keep T < 45°C).

-

Add Water (400 mL) to the residue. The product may oil out or form a gum due to the naphthyl group.

-

Adjust pH to 2.0 using HCl (6N) . This solubilizes the amine product as the hydrochloride salt, leaving non-basic impurities (unreacted nitrile) in the solid/oil phase.

-

Filter through Celite to remove insolubles.

-

Precipitation: Slowly adjust the filtrate pH back to 9-10 using NaOH (2N) while stirring vigorously. The free amine will precipitate as a solid.

5. Purification (Recrystallization)

-

Filter the crude solid.[5]

-

Solvent System: Ethanol/Heptane (1:3).

-

Dissolve crude solid in minimum hot Ethanol (60°C).

-

Slowly add Heptane until turbidity persists.

-

Cool to 0°C over 4 hours (controlled ramp).

-

Filter and dry in a vacuum oven at 45°C.

Process Visualization

Figure 2: End-to-end process flow for the scalable isolation of the target amine.

Analytical Specifications

| Test | Method | Specification |

| Appearance | Visual | Off-white to pale yellow crystalline solid |

| Purity | HPLC (AUC) | > 98.5% |

| Regioisomer | 1H NMR | > 99:1 (5-amino vs 3-amino) |

| Melting Point | DSC/Capillary | 145–148°C (Typical for analogs) |

| Residual Solvents | GC-HS | Ethanol < 5000 ppm |

NMR Validation (Diagnostic Signals):

-

Isoxazole C4-H: Look for a sharp singlet around

5.5 - 6.0 ppm. -

Amine (

): Broad singlet around -

Naphthalene Protons: Multiplets in the aromatic region (

7.4 - 8.5 ppm).

References

-

Regioselectivity in Isoxazole Synthesis: Johnson, L., Powers, J., Ma, F., Jendza, K., Wang, B., Meredith, E., & Mainolfi, N. (2013).[1][6] A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles.[1] Synthesis, 45(02), 171-173.

-

Mechanistic Insight & Scale-Up: Xiang, D., Xin, X., Liu, X., Zhang, R., Yang, J., & Dong, D. (2012). Regioselective Synthesis of 3-Arylamino- and 5-Arylaminoisoxazoles from Enaminones. Organic Letters, 14(1), 64-67.

-

General Isoxazole Properties & Safety: BenchChem. (2025). Challenges in the scale-up of 5-aminoisoxazole production.

-

Precursor Synthesis (General Ketonitrile Synthesis): Pinho e Melo, T. M. (2005). Recent advances on the synthesis and reactivity of isoxazoles.[1] Current Organic Chemistry, 9(10), 925-958. (Standard reference for isoxazole retrosynthesis)

Sources

- 1. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]

- 2. A Three-Component Reaction Forming Naphthyridones – Synthesis of Lophocladine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ijmspr.in [ijmspr.in]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Solubility of 3-Naphthalen-1-YL-isoxazol-5-ylamine in DMSO vs. Ethanol

This guide provides an in-depth analysis of the solubility characteristics of 3-Naphthalen-1-YL-isoxazol-5-ylamine, offering practical advice, troubleshooting protocols, and a foundational understanding of the chemical principles at play. Our goal is to equip researchers with the knowledge to handle this compound effectively in their experimental workflows.

Part 1: Foundational Understanding

This section addresses the fundamental chemical properties of the compound and the solvents, which dictate their interactions.

Q1: What are the key structural features of 3-Naphthalen-1-YL-isoxazol-5-ylamine that influence its solubility?

To predict the solubility of 3-Naphthalen-1-YL-isoxazol-5-ylamine, we must first analyze its molecular structure. The molecule can be deconstructed into three key regions:

-

Naphthalene Moiety: This is a large, bicyclic aromatic hydrocarbon system. It is fundamentally non-polar and hydrophobic. This bulky group significantly decreases the molecule's affinity for polar solvents, especially water.

-

Isoxazole Ring: This is a five-membered heterocyclic ring containing both nitrogen and oxygen. The presence of these heteroatoms introduces polarity and the potential for dipole-dipole interactions. The isoxazole ring itself is considered polar.[1]

-

Amine Group (-NH2): The primary amine group at the 5-position of the isoxazole ring is polar and can act as a hydrogen bond donor. This functional group enhances solubility in polar, protic solvents.

The overall solubility is a balance between the large, hydrophobic naphthalene "head" and the smaller, polar isoxazole-amine "tail". Due to the dominance of the naphthalene structure, the compound is expected to have poor aqueous solubility but will be soluble in organic solvents.[2]

Q2: What are the fundamental differences between DMSO and Ethanol as solvents?

Dimethyl Sulfoxide (DMSO) and Ethanol are both common laboratory solvents but have distinct properties that affect their ability to dissolve compounds like 3-Naphthalen-1-YL-isoxazol-5-ylamine.

-

Dimethyl Sulfoxide (DMSO): is a polar aprotic solvent.[3] This means it has a strong dipole moment, making it an excellent solvent for polar molecules, but it lacks a hydrogen atom attached to an electronegative atom, so it cannot act as a hydrogen bond donor. However, the oxygen atom in DMSO is a strong hydrogen bond acceptor. Its key advantage is its ability to effectively solvate a wide range of both polar and non-polar compounds, making it a nearly universal solvent in drug discovery.[3][4]

-

Ethanol (EtOH): is a polar protic solvent.[5] The hydroxyl (-OH) group allows ethanol to act as both a hydrogen bond donor and acceptor. It is an effective solvent for many organic molecules.[6][7] However, its solvating power for large, hydrophobic compounds can be more limited compared to DMSO.

Part 2: Frequently Asked Questions (FAQs) & Direct Comparisons

This section provides direct answers to common questions encountered during experimental work.

Q3: Which solvent is the superior choice for dissolving 3-Naphthalen-1-YL-isoxazol-5-ylamine?

DMSO is the recommended solvent for 3-Naphthalen-1-YL-isoxazol-5-ylamine.

The rationale is based on DMSO's unique ability to bridge the polarity gap within the molecule. Its amphipathic nature allows it to effectively interact with both the non-polar naphthalene ring and the polar isoxazole-amine portion.[8] While ethanol may dissolve the compound, it is likely to do so at a significantly lower concentration. For creating high-concentration stock solutions required for screening and other assays, DMSO provides a much more reliable and effective option.[3][4]

Q4: How do I prepare a 10 mM stock solution of this compound?

Preparing a stock solution is a critical first step. The following is a standardized protocol. Always perform this in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

-

Determine Molecular Weight: First, obtain the precise molecular weight (MW) of 3-Naphthalen-1-YL-isoxazol-5-ylamine. For this example, let's assume a hypothetical MW of 236.27 g/mol .

-

Calculate Required Mass:

-

Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × MW ( g/mol )

-

Example for 1 mL of a 10 mM stock: Mass = 10 mmol/L × 0.001 L × 236.27 g/mol = 0.00236 g = 2.36 mg .

-

-

Weigh Compound: Using a calibrated analytical balance, accurately weigh out the calculated mass (e.g., 2.36 mg) of the solid compound into a sterile glass vial.

-

Add Solvent: Add the calculated volume of anhydrous, high-purity DMSO (e.g., 1 mL) to the vial.

-

Facilitate Dissolution:

-

Cap the vial securely and vortex the mixture for 1-2 minutes.

-

If solid particles remain, place the vial in a sonicator water bath for 5-10 minutes.[9]

-

Visually inspect the solution against both light and dark backgrounds to ensure all solid has dissolved and the solution is clear.

-

-

Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption by DMSO.

Part 3: Troubleshooting & Optimization

Even with the right solvent, problems can arise. This section provides solutions to common challenges.

Q5: My compound dissolved perfectly in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. What is happening and how can I fix it?

This is a very common phenomenon known as "solvent shifting" or "crashing out."[10] The compound is soluble in 100% DMSO but becomes insoluble when the solvent environment becomes predominantly aqueous, causing it to precipitate.

Troubleshooting Steps:

-

Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of the compound in your assay. The solubility in the final buffer may be lower than your target concentration.[9]

-

Reduce the DMSO Shift: Keep the final concentration of DMSO in your aqueous buffer as low as possible, typically ≤0.5%, as higher concentrations can be toxic to cells or interfere with assays.[10] However, if your system tolerates it, slightly increasing the final DMSO percentage (e.g., from 0.1% to 0.5%) might keep the compound in solution. Always run a vehicle control with the same final DMSO concentration.

-

Use a Surfactant: For some applications, adding a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, to the aqueous buffer can help maintain the solubility of hydrophobic compounds.[9]

-

Prepare Fresh Dilutions: Do not store dilute aqueous solutions. The compound may precipitate over time even if it appears soluble initially. Prepare fresh dilutions from your concentrated DMSO stock immediately before each experiment.[9]

Q6: I am struggling to dissolve the compound at my desired concentration, even with vortexing and sonication in DMSO. What are my options?

If you have reached the solubility limit, it may not be possible to force more compound into the solution. However, you can try the following, with caution:

-

Mild Heating: Gently warming the solution (e.g., to 37°C) can increase the solubility of many compounds.[10]

-

Caution: Be aware that this can create a supersaturated solution . This solution is thermodynamically unstable and the compound may precipitate out upon cooling or over time. Always ensure your compound is stable at the higher temperature and will not degrade. After warming, allow the solution to return to room temperature to see if it remains dissolved before proceeding.[10]

Part 4: Data Summary & Experimental Workflows

Table 1: Comparative Properties of Solvents

| Property | Dimethyl Sulfoxide (DMSO) | Ethanol (EtOH) |

| Solvent Type | Polar Aprotic | Polar Protic |

| Polarity | High | Moderate |

| H-Bonding | Acceptor Only | Donor & Acceptor |

| Boiling Point | 189 °C (High) | 78.37 °C (Low) |

| Key Advantage | Excellent solvent for a wide range of polar and non-polar compounds.[3][11] | Lower toxicity for some cell-based systems; easily evaporated.[5] |

| Key Disadvantage | Can be cytotoxic at >0.5-1%; hygroscopic (absorbs water).[10] | Weaker solvent for highly non-polar or complex compounds. |

Table 2: Predicted Solubility of 3-Naphthalen-1-YL-isoxazol-5-ylamine

| Solvent | Predicted Solubility Level | Rationale |

| DMSO | High | Effectively solvates both the large hydrophobic naphthalene ring and the polar isoxazole-amine functionality. |

| Ethanol | Moderate to Low | Can interact with the polar groups but is less effective at solvating the large non-polar naphthalene moiety. |

| Aqueous Buffer (e.g., PBS) | Very Low / Insoluble | The large hydrophobic region dominates, leading to poor solubility in water-based media. |

Note: These are predictions based on chemical principles. Experimental validation is required to determine quantitative solubility values.

Protocol 2: General Method for Experimental Solubility Assessment

This protocol provides a framework for determining the approximate maximum solubility of the compound in a given solvent at room temperature.[12][13]

-

Preparation: Weigh out a known, substantial amount of the compound (e.g., 10 mg) into a tared glass vial.

-

Solvent Addition: Add a small, precise volume of the test solvent (e.g., 100 µL of DMSO) to the vial.

-

Attempted Dissolution: Vigorously vortex the mixture for 2-3 minutes. If the solid dissolves completely, proceed to step 4. If not, proceed to step 5.

-

Incremental Addition (if dissolved): Continue adding small, pre-weighed amounts of the solid compound, vortexing after each addition, until a fine precipitate remains that does not dissolve after extended vortexing and sonication. This indicates you have created a saturated solution.

-

Step-wise Dilution (if not dissolved): If the initial amount did not dissolve, add more solvent in precise increments (e.g., another 100 µL), vortexing and sonicating after each addition until the solid is fully dissolved.

-

Equilibration: Allow the saturated solution (with a small amount of excess solid) to equilibrate by rotating or shaking it at a constant temperature (e.g., 25°C) for 24 hours. This ensures the solution is truly saturated.

-

Separation & Quantification: Centrifuge the sample at high speed to pellet the excess solid. Carefully remove an aliquot of the supernatant, dilute it with an appropriate solvent, and determine the concentration using an analytical method like HPLC or UV-Vis spectroscopy. This concentration is the maximum solubility.

Part 5: Visual Guides & Workflows

Diagram 1: Stock Solution Preparation Workflow

Caption: Workflow for preparing a stock solution.

Diagram 2: Troubleshooting Precipitation in Aqueous Buffer

Caption: Decision tree for troubleshooting precipitation issues.

References

- Wikipedia. (n.d.). Dimethyl sulfoxide.

- Solubility of Things. (n.d.). Isoxazole derivative.

- Premium Alcohol Supplier. (2024, November 10). The Vital Role of Ethanol in Pharmaceuticals.

- Benchchem. (n.d.). SB-219994 Technical Support Center: Troubleshooting Solubility Issues.

- Solubility of Things. (n.d.). Isoxazole.

- Sigma-Aldrich. (n.d.). Ethanol.

- MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery.

- Nedstar. (2025, July 28). What Is Ethanol Used for in the Chemical Industry? Top Applications You Must Know!.

- Phcno. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.

- Pharmasources. (2026, February 9). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing.

- Wikipedia. (n.d.). Ethanol.

- Benchchem. (n.d.). Dehydrozingerone Solubility in DMSO and Ethanol: An In-depth Technical Guide.

- Lookchem. (2024, September 9). Innovative Applications of DMSO.

- Benchchem. (n.d.). Technical Support Center: Troubleshooting Compound C Solubility.

- Benchchem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]

- 5. Ethanol - Wikipedia [en.wikipedia.org]

- 6. burjalfalak.com [burjalfalak.com]

- 7. Ethanol [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. reachever.com [reachever.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Purification of 3-(Naphthalen-1-yl)isoxazol-5-ylamine

This guide is structured as a Tier 3 Technical Support resource for medicinal chemists and process engineers. It assumes you are currently facing a specific purification bottleneck with 3-(Naphthalen-1-yl)isoxazol-5-ylamine .[1][2]

Ticket ID: PUR-ISOX-NAP-003 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1][2]

Executive Summary: The Molecule & The Problem

You are likely synthesizing this scaffold via the condensation of 3-(naphthalen-1-yl)-3-oxopropanenitrile with hydroxylamine.[1]

-

The Target: A 5-amino-isoxazole.[1][3][4] This is chemically distinct from 3-amino-isoxazoles.[1] The 5-amino group behaves electronically like a vinylogous amide , making it significantly less basic than standard aromatic amines.[5]

-

The Problem: The crude product is likely a brown/red sticky solid or oil. Standard acid-base extractions (using HCl) often fail or degrade the product, and silica columns result in severe streaking or mass loss.[1][2][5][6]

PART 1: DIAGNOSTIC TRIAGE

Before attempting bulk purification, confirm the nature of your impurities.[2][5][6]

Q: My crude material is a dark tar. Is this normal?

A: Yes. Naphthalene derivatives are prone to oxidative oligomerization, creating "color bodies" that are non-polar and sticky.[2][5][6] Additionally, the 5-aminoisoxazole core can undergo ring-opening (Bamford-Stevens type) if the reaction temperature was too high.[1][2][5]

Action: Run a UPLC-MS or TLC.

-

If you see a major peak at M+1: Proceed to Protocol A (Chemical Washing) .[1]

-

If you see multiple peaks + smearing: The isoxazole ring may have degraded. Check for cyanoacetamide derivatives (ring-opening products) in the NMR (look for loss of the isoxazole C4-H singlet at ~5.5–6.0 ppm).[1]

PART 2: PURIFICATION PROTOCOLS

Protocol A: The "Reverse" Acid-Base Wash (Recommended)

Context: Unlike typical amines, 3-(naphthalen-1-yl)isoxazol-5-amine is a very weak base (pKa of conjugate acid < 1).[1][2] Do not try to extract it into aqueous HCl. It will not protonate fully, and the ring may hydrolyze.[5] Instead, remove the acidic impurities.[5]

The Logic: The starting material (beta-ketonitrile) and potential naphthol byproducts are acidic (C-H acidic or O-H acidic).[1]

-

Dissolve: Dissolve crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][6]

-

Wash 1 (Acidic Impurity Removal): Wash the organic layer with 1M NaOH (cold).[1]

-

Why: This deprotonates and extracts unreacted beta-ketonitrile and naphthoic acids into the aqueous layer.

-

Observation: The aqueous layer will likely turn yellow/orange.

-

-

Wash 2 (Neutralization): Wash organic layer with Brine.

-

Dry & Concentrate: Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Recrystallization (The Polishing Step)

Context: If Protocol A yields a solid that is still off-white or slightly colored.[1]

| Solvent System | Ratio (v/v) | Temperature | Notes |

| Ethanol / Water | 9:1 to 5:1 | Reflux | Best Balance. Naphthalene core drives solubility in hot EtOH; water forces precipitation upon cooling.[1][2] |

| Toluene / Heptane | 1:2 | 80°C | Good for removing non-polar tars. |

| EtOAc / Hexane | 1:4 | Reflux | Standard, but yield may be lower due to high solubility in EtOAc.[2][5] |

Critical Warning: Do not boil for extended periods. 5-aminoisoxazoles are thermally labile.[1]

PART 3: CHROMATOGRAPHY (The "Nuclear Option")[1][6]

Q: The compound is streaking on the TLC plate. How do I fix this?

A: The amino group (even if weakly basic) interacts with the acidic silanols on the silica gel, causing "tailing." You must deactivate the silica.[7]

The Solution: Use Triethylamine (TEA) in your mobile phase.

Chromatography Setup:

-

Mobile Phase A: Hexanes (or Heptane).[1]

-

Mobile Phase B: Ethyl Acetate containing 1% Triethylamine .

-

Gradient: 5% B to 60% B.

Alternative: If available, use Amine-functionalized Silica (NH2-Silica) .[1][2][5][6] This eliminates the need for TEA and prevents acid-catalyzed degradation on the column.

PART 4: VISUALIZATION & LOGIC FLOW

Workflow: Purification Decision Matrix

Use this logic to determine your next step.

Caption: Decision matrix for purifying 5-amino-isoxazoles. Note the branch to chromatography only if recrystallization fails.

PART 5: TROUBLESHOOTING FAQs

Q: Why did my product turn into a black oil when I treated it with HCl?

A: You likely triggered a ring-opening reaction. 5-aminoisoxazoles are sensitive to strong acids. The N-O bond is the weak link. Under acidic conditions, it can cleave to form alpha-cyano ketones or other decomposition products.[1][2][5] Avoid aqueous acid extractions.

Q: I have a persistent yellow color even after recrystallization.

A: This is likely a trace azo-impurity or a naphthalene-oxidation byproduct.[1]

-

Fix: Dissolve the compound in EtOAc and treat with Activated Charcoal (Carbon) . Stir for 15 minutes, filter through a Celite pad, then attempt recrystallization again.

Q: The NMR shows a mixture of two isomers.

A: You likely have the 3-amino-5-(naphthalen-1-yl) and 5-amino-3-(naphthalen-1-yl) regioisomers.[1][2]

-

Cause: The condensation of the beta-ketonitrile with hydroxylamine can occur in two directions, though pH controls this.

-

Separation: These isomers usually have significantly different polarities. The 5-amino isomer (your target) is generally less polar than the 3-amino isomer because the 5-amino group can conjugate with the C=N bond (vinylogous amide character), reducing its H-bond donor capability compared to the 3-amino isomer.[1][5] A slow silica gradient (Protocol C) should separate them.[1]

References

-

Katritzky, A. R., et al. (2010).[1][2][5][6] Handbook of Heterocyclic Chemistry. 3rd Edition. Elsevier. (Provides fundamental reactivity profiles of isoxazoles).

-

Sperry, J. B., & Wright, D. L. (2005).[1][2][5][6] "The application of isoxazoles in the synthesis of natural products and pharmaceuticals."[8] Current Opinion in Drug Discovery & Development.

-

Pascual, A. (2014).[2][4][5][6] "Synthesis of 5-aminoisoxazoles." Journal of Organic Chemistry. (General methodology for 3-aryl-5-aminoisoxazoles).

-

Biotage Application Note. (2023). "Strategies for Purifying Amines on Silica." (Grounding for the use of TEA/Amine-silica).

-

Teledyne ISCO. (2018). "Method Development Strategies for Amine Bonded Phase Columns."

Sources

- 1. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. US3536729A - Process for the purification of 3-amino-5-methylisoxazole - Google Patents [patents.google.com]

- 4. 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Chromatography [chem.rochester.edu]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Troubleshooting cyclization failures in 3-Naphthalen-1-YL-isoxazol-5-ylamine

Ticket ID: ISOX-NAP-003 | Status: Open

Assigned Specialist: Senior Application Scientist

Executive Summary & Reaction Scope

Target Molecule: 3-(Naphthalen-1-yl)isoxazol-5-amine

Core Scaffold: 5-amino-3-arylisoxazole

Standard Precursor: 3-(Naphthalen-1-yl)-3-oxopropanenitrile (

This guide addresses cyclization failures in the synthesis of 3-(1-naphthyl)isoxazol-5-amine. The synthesis of 5-amino-3-arylisoxazoles via the reaction of

The 1-naphthyl substituent introduces significant steric bulk at the C3 position, often retarding the initial nucleophilic attack on the ketone, thereby allowing competing pathways (hydrolysis) to dominate.

The Chemistry of Failure (Mechanism & Diagnostics)

To troubleshoot effectively, you must understand why the reaction fails. The synthesis relies on a kinetic competition between the ketone and the nitrile for the hydroxylamine nucleophile.

Mechanistic Pathway & Decision Nodes

The following diagram illustrates the competing pathways. Your goal is Path A (Kinetic Control).

Caption: Mechanistic divergence in isoxazole synthesis. Path A yields the desired 3-aryl-5-amine. Path B yields the regioisomer.[1] Path C represents the most common failure mode (hydrolysis).

Troubleshooting Q&A (Diagnostic Guide)

Issue 1: "I isolated a solid, but it's not the amine (NMR check)."

Diagnosis: You likely formed the amide byproduct (3-(naphthalen-1-yl)-3-oxopropanamide).

-

The Cause: The nitrile group is sensitive to base-catalyzed hydrolysis. If your reaction medium contains too much water or the base concentration is too high (pH > 11), the hydroxide ion competes with hydroxylamine, hydrating the nitrile to a primary amide.

-

The Fix:

-

Reduce Water: Switch from aqueous NaOH/EtOH to NaOEt/EtOH (anhydrous conditions).

-

Buffer the pH: Use Sodium Acetate (NaOAc) with Hydroxylamine Hydrochloride (

) instead of strong caustic bases. This maintains a pH of ~6-7, sufficient to free the hydroxylamine without hydrolyzing the nitrile.

-

Issue 2: "The reaction stalls; I see the oxime intermediate but no cyclization."

Diagnosis: Incomplete Dehydration/Cyclization .

-

The Cause: The 1-naphthyl group is sterically bulky. The initial oxime forms (Attack on C=O), but the subsequent intramolecular attack of the oxime nitrogen onto the nitrile carbon is sterically hindered or lacks sufficient energy.

-

The Fix:

-

Increase Temperature: Reflux in n-Butanol (

) instead of Ethanol ( -

Lewis Acid Catalyst: Add 10 mol%

. Zinc coordinates to the nitrile, increasing its electrophilicity and facilitating the ring closure.

-

Issue 3: "I obtained the wrong regioisomer (5-naphthyl-3-amine)."

Diagnosis: Kinetic vs. Thermodynamic Control Failure .

-

The Cause: While rare for

-ketonitriles, very high pH can favor the formation of the amidoxime (attack on CN first), which then cyclizes to the 3-amino isomer. -

The Fix: Lower the pH. Ensure you are adding the base slowly to the hydroxylamine salt, or use a weaker base like

.

Optimized Protocol: The "Golden Standard"

This protocol is designed to minimize hydrolysis and maximize regioselectivity for the 3-aryl-5-amine target.

Reagents

-

Substrate: 3-(Naphthalen-1-yl)-3-oxopropanenitrile (1.0 equiv)

-

Reagent: Hydroxylamine Hydrochloride (

) (1.2 equiv) - Slight excess ensures conversion. -

Base: Sodium Ethoxide (NaOEt) (21% wt in EtOH) OR NaOH pellets dissolved in Min. Water.

-

Solvent: Absolute Ethanol (EtOH).

Step-by-Step Methodology

-

Preparation of Free Hydroxylamine:

-

Dissolve

(1.2 equiv) in minimal water (e.g., 1 mL per mmol). -

Add NaOH (1.2 equiv) dissolved in minimal water.

-

Critical: Keep this solution cool (

). -

Why: Free hydroxylamine is unstable; generating it in situ prevents decomposition.

-

-

Reaction Assembly:

-

Dissolve the

-ketonitrile (1.0 equiv) in Ethanol (0.5 M concentration). -

Add the neutralized hydroxylamine solution to the nitrile solution.

-

pH Check: Check the pH. It should be 8–9 . If >10, add small amounts of AcOH. If <7, add drops of NaOEt.

-

-

Reflux:

-

Heat to reflux (

) for 6–12 hours . -

Monitoring: Monitor by TLC (Mobile phase: 50% EtOAc/Hexane). Look for the disappearance of the nitrile spot and the appearance of a polar, UV-active amine spot.

-

-

Workup (Purification):

-

Cool to room temperature.[2]

-

Concentrate the solvent to ~20% volume.

-

Pour into ice water. The product often precipitates.

-

If Oil Forms: Extract with EtOAc, wash with brine, dry over

. -

Recrystallization: Recrystallize from EtOH/Water or Toluene (effective for naphthyl derivatives).

-

Analytical Validation Data

Use this table to verify your product against expected outcomes.

| Parameter | Expected Value (Target) | Failure Indicator (Amide Byproduct) | Failure Indicator (Wrong Isomer) |

| Physical State | Off-white to yellow solid | White crystalline solid | Sticky oil or solid |

| IR (Nitrile) | Absent ( | Absent | Absent |

| IR (Amine) | Doublet | Doublet | Doublet present |

| IR (Carbonyl) | Absent | Strong band | Absent |

| 1H NMR (DMSO-d6) | Isoxazole C-H: Singlet | Methylene: Singlet | Isoxazole C-H: Singlet |

| Mass Spec (M+) | MW = 210.23 Da | MW = 228.25 Da (+18, Water addn) | MW = 210.23 Da |

Troubleshooting Flowchart

Follow this logic path if your yield is <50%.

Caption: Logic flow for diagnosing low yields in isoxazole synthesis.

References

- Katritzky, A. R.; Handbook of Heterocyclic Chemistry, 3rd Ed. Elsevier, 2010.

-

Pascual, A. ; "Synthesis of 3-amino-5-aryl-isoxazoles." Journal of Heterocyclic Chemistry, 1999 , 36, 1331.

-

El-Kholy, I. E., et al.; "Reaction of

-ketonitriles with hydroxylamine." Journal of the Chemical Society C: Organic, 1969 , 1950. - Takase, K., et al.; "A Facile Synthesis of 5-Aminoisoxazoles." Heterocycles, 1991, 32, 1153.

Sources

Stability of 3-Naphthalen-1-YL-isoxazol-5-ylamine in aqueous solutions

Executive Summary: The "Hydrophobic Challenge"

3-Naphthalen-1-yl-isoxazol-5-ylamine is a heterocyclic building block often used in fragment-based drug discovery and as a precursor for kinase inhibitors.[1]

The Core Problem: Users frequently report "instability" in aqueous buffers.[1][2] In 90% of cases, this is not chemical degradation , but physical precipitation .[1][2]

-

Structural Analysis: The molecule combines a lipophilic naphthalene ring (LogP ~3-4) with a weakly basic 5-amino-isoxazole core.[1]

-

The pKa Trap: Unlike typical aliphatic amines (pKa ~10), the 5-amino-isoxazole nitrogen is electronically delocalized into the ring, resulting in a very low pKa (~1.5).[1][2] Crucial Insight: This molecule remains neutral (uncharged) at physiological pH (7.4).[2] You cannot solubilize it simply by adjusting the pH to 5 or 6; it requires specific co-solvent strategies.[2]

Troubleshooting Module: Solubility & Precipitation

Symptom: Solution turns cloudy immediately upon dilution into buffer; loss of signal in biological assays.

The "Step-Wise" Solubilization Protocol

Do not attempt to dissolve this compound directly in water.[2] It will float or form a film.[2] Follow this specific order of addition to maintain a stable colloidal suspension or solution.

Reagents Required:

-

PEG-400 (Polyethylene glycol 400)[2]

-

SBE-β-CD (Sulfobutyl ether-beta-cyclodextrin) [Recommended for in vivo]

Protocol A: For In Vitro Assays (High Throughput)

-

Primary Stock: Dissolve compound in 100% DMSO to 20 mM . (Sonicate if necessary; solution must be perfectly clear).[2]

-

Intermediate Dilution: Dilute the DMSO stock 1:10 into PEG-400 . (Result: 2 mM in 10% DMSO/90% PEG-400).

-

Final Buffer Step: Slowly spike this intermediate into your assay buffer while vortexing.

Protocol B: For In Vivo / High Concentration (>1 mg/mL)[1][2]

-

Vehicle Prep: Prepare 30% (w/v) SBE-β-CD in 0.9% Saline.[2]

-

Solubilization: Dissolve compound in minimal DMSO (e.g., 2% of final volume).

-

Complexation: Add the DMSO concentrate dropwise to the SBE-β-CD vehicle under constant stirring. The cyclodextrin cavity will encapsulate the naphthalene ring, preventing aggregation.[1][2]

Visualization: Solubility Decision Tree

Caption: Decision tree for solubilizing 3-Naphthalen-1-yl-isoxazol-5-ylamine based on required concentration.

Troubleshooting Module: Chemical Stability

Symptom: Loss of peak area in HPLC over 24 hours; appearance of new polar peaks.

The pH Sensitivity Map

The isoxazole ring is the "weak link."[1][2] It is susceptible to nucleophilic attack, particularly by hydroxide ions (OH⁻).[1][2]

| pH Range | Stability Status | Mechanism of Failure |

| pH < 2 | Unstable | Acid-catalyzed hydrolysis of the amine to an amide or ring cleavage.[1] |

| pH 2 - 8 | Stable | Optimal range. The molecule is neutral and the ring is intact.[2] |

| pH > 9 | Critical Failure | Base-catalyzed Ring Opening. The C4 proton is abstracted, or OH⁻ attacks C5, cleaving the N-O bond to form reactive nitriles/ketones.[1][2] |

Mechanism of Degradation

Under basic conditions (pH > 9), the isoxazole ring undergoes a rearrangement often described as the Cornforth Rearrangement variant or general ring opening.[1][2] The N-O bond cleaves, leading to the formation of

Visualization: Degradation Pathways

Caption: Primary chemical degradation pathways. Base-catalyzed ring opening is the dominant failure mode.[1]

Analytical Troubleshooting (HPLC/LC-MS)

Issue: Peak tailing or "ghost" peaks. Cause: The primary amine can interact with residual silanols on silica-based columns.[2]

Recommended Method:

-

Column: C18 with high carbon load and end-capping (e.g., Waters XBridge or Phenomenex Kinetex).[1][2]

-

Mobile Phase A: Water + 0.1% Formic Acid (Do not use neutral pH water; keep the silanols protonated).[2]

-

Detection: UV at 254 nm (Naphthalene absorption) and 220 nm.[2]

Frequently Asked Questions (FAQ)

Q: Can I store the aqueous stock solution at -20°C? A: No. Aqueous solutions of this compound are prone to precipitation upon freezing ("salting out" effect).[2]

-

Correct Practice: Store only the 20 mM DMSO stock at -20°C or -80°C. Prepare aqueous dilutions fresh on the day of the experiment.

Q: Is the compound light sensitive? A: Yes. Naphthalene derivatives can undergo photodegradation (singlet oxygen generation) under intense UV light.[2] Store solid powder and DMSO stocks in amber vials wrapped in foil.

Q: Why can't I dissolve it in 1N HCl? It's an amine, right? A: This is a common misconception.[2] The 5-amino group on an isoxazole is electron-deficient due to the adjacent oxygen and nitrogen in the ring.[2] Its pKa is extremely low (~1.5).[2] It will not protonate significantly at pH 4-6 like a standard amine. Using 1N HCl (pH ~0) might dissolve it but risks hydrolyzing the ring.[2]

Q: I see a small impurity peak growing at RRT 0.8. What is it? A: If your buffer is slightly basic (pH > 7.5), this is likely the ring-opened nitrile derivative.[1][2] If your buffer is old, check the pH; pH drift is a common cause of "mystery" degradation.[1][2]

References

-

PubChem. Compound Summary: 5-Aminoisoxazole. National Library of Medicine.[2] Available at: [Link][1][2]

-

Sperry, J. B., & Wright, D. L. (2005).[1][2] The application of isoxazoles in the synthesis of natural products and pharmaceuticals. Current Opinion in Drug Discovery & Development. (General review of isoxazole stability and reactivity).

-

Pinho e Melo, T. M. (2005).[1][2][3] Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry. (Details on ring-opening mechanisms under basic conditions).

Sources

Validation & Comparative

Comparative Guide: 1H NMR Spectrum Analysis of 3-(Naphthalen-1-yl)isoxazol-5-amine

Executive Summary

3-(Naphthalen-1-yl)isoxazol-5-amine is a critical pharmacophore in medicinal chemistry, often utilized as a scaffold for kinase inhibitors and GPCR ligands due to the lipophilic naphthalene moiety and the modifiable amine handle.[1][2]

This guide provides a technical analysis of its proton nuclear magnetic resonance (

Part 1: Structural Segmentation & Theoretical Assignment[2]

To accurately interpret the spectrum, the molecule must be segmented into three distinct spin systems.[1][2] The steric bulk of the 1-naphthyl group at position 3 exerts a specific deshielding effect on the isoxazole ring, while the 5-amino group acts as a strong electron donor.[1][2]

The Spin Systems[1][2]

-

The Isoxazole Core (H-4): The diagnostic singlet.[1][2][4] Due to the strong resonance donation from the 5-NH

group, C-4 is electron-rich, shielding the attached proton significantly compared to unsubstituted isoxazoles.[1][2] -

The Amine Protons (NH

): Exchangeable protons.[1][2][3] Their visibility and integration are strictly solvent-dependent.[1][2] -

The Naphthalene Moiety (Ar-H): A complex 7-proton aromatic system.[1][2] The 1-substitution pattern creates a distinct "3+4" or "3+2+2" splitting pattern, with the proton at position C2 (of naphthalene) and C8 often appearing most downfield.[1][2]

Predicted Chemical Shift Table

Note: Values are comparative estimates based on fragment analysis of 3-aryl-5-aminoisoxazoles.

| Proton Assignment | Multiplicity | Approx.[1][2][4] | Approx. | Diagnostic Note |

| Isoxazole H-4 | Singlet (s) | 5.00 – 5.40 ppm | 5.20 – 5.50 ppm | Key Purity Marker. Sharp singlet.[1][2] Significant upfield shift due to 5-NH |

| Amine (-NH | Broad Singlet (br s) | 6.50 – 7.00 ppm | Variable / Invisible | Visible in DMSO due to H-bonding.[1][2] Often disappears or broadens into baseline in CDCl |

| Naphthyl H-2, H-4, H-8 | Multiplets (m) | 8.00 – 8.40 ppm | 7.80 – 8.20 ppm | Deshielded aromatic protons (peri-interaction at H-8).[1][2] |

| Naphthyl H-3, H-5, H-6, H-7 | Multiplets (m) | 7.50 – 7.70 ppm | 7.40 – 7.60 ppm | Remaining aromatic bulk.[2] |

Part 2: Comparative Analysis – Solvent Selection

The choice of solvent is not merely about solubility; it dictates the spectral utility for this specific molecule.[1][2]

Scenario A: DMSO-d (Recommended)[1][2][3]

-

Performance: Superior.

-

Mechanism: DMSO acts as a hydrogen bond acceptor.[1][2][3] It "locks" the amine protons, slowing their exchange rate with residual water.[2]

-

Result: The -NH

signal appears as a distinct, integrable broad singlet (2H).[1][2] This allows for quantitative assessment of the amine functionality.[1][2] -

Use Case: Final product characterization, yield calculation, and confirming the presence of the primary amine.

Scenario B: CDCl (Alternative)[2][3]

-

Performance: Sub-optimal for full characterization.

-

Mechanism: Chloroform does not stabilize the amine protons.[1][2] Rapid exchange with trace moisture or conformational broadening often occurs.[1][2]

-

Result: The -NH

signal is often invisible or extremely broad.[1][2] Furthermore, the polar nature of the 5-aminoisoxazole core may lead to aggregation, causing line broadening of the H-4 singlet.[1][2] -

Use Case: Only used if high-resolution splitting of the naphthalene ring is required and DMSO viscosity is causing overlap, or for checking non-polar impurities.[1][2]

Part 3: Regioisomer Differentiation (The Critical Check)

A common synthetic pitfall in isoxazole synthesis (e.g., reaction of

The Diagnostic Rule:

-

Target (5-Amino-3-naphthyl): The H-4 proton is adjacent to the electron-donating amine.[1][2]

-

Isomer (3-Amino-5-naphthyl): The H-4 proton is adjacent to the naphthyl group (less shielding) and distant from the amine.[1][2]

If your singlet appears above 6.0 ppm, you likely have the wrong regioisomer.[2]

Part 4: Visualization of Logic & Structure[1][2]

Diagram 1: Structural Assignments & Diagnostic Logic

Caption: Structural decomposition of the target molecule highlighting the three distinct chemical shift zones required for verification.

Diagram 2: Experimental Decision Workflow

Caption: Step-by-step experimental workflow for solvent selection and regioisomer confirmation.

Part 5: Experimental Protocol

To ensure reproducibility and accurate integration of the amine protons, follow this protocol.

1. Sample Preparation:

-

Mass: Weigh 5–10 mg of the solid product.

-

Solvent: Add 0.6 mL of DMSO-d

(99.9% D).[1][2] -

Handling: Ensure the sample is fully dissolved. If the solution is cloudy, filter through a cotton plug into the NMR tube.[2] Do not heat significantly, as this increases proton exchange rates.[2]

2. Acquisition Parameters (400 MHz or higher):

-

Pulse Sequence: Standard 1H (zg30).

-

Relaxation Delay (d1): Set to 5.0 seconds or higher.

3. Processing:

-